molecular formula C8H8BrFO B8207721 1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene

1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene

Cat. No.: B8207721
M. Wt: 222.07 g/mol
InChI Key: MCZSSZCFZHOCTG-BMSJAHLVSA-N
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Description

1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene is an aromatic compound with a unique structure that includes bromine, fluorine, and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-fluoro-5-methyl-3-(trideuteriomethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The presence of deuterium atoms can influence the reaction kinetics and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-3-(methoxy-d3)-5-methylbenzene is unique due to the presence of deuterium atoms, which can affect its chemical reactivity and stability. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled compounds in various research applications.

Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-3-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZSSZCFZHOCTG-BMSJAHLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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